Sigma-1 Receptor Affinity and Subtype Selectivity Improvement upon Homologation from Piperazine to 1,4-Diazepane
Ring expansion from a piperazine to a 1,4-diazepane (homopiperazine) scaffold results in a statistically and pharmacologically significant improvement in sigma-1 (σ1) receptor affinity and σ1/σ2 selectivity. In a direct head-to-head comparison, the 1,4-dibenzyl-1,4-diazepane derivative 4a exhibited a Ki of 7.4 nM at σ1 receptors, representing a 5-fold affinity gain over the corresponding 1,4-dibenzylpiperazine 3a (Ki = 38 nM) [1]. Concurrently, σ2 receptor affinity of the diazepane 4a was 2-fold lower than that of the piperazine, yielding a 53-fold selectivity for σ1 over σ2 receptors [1]. This dual advantage—tighter σ1 binding combined with reduced σ2 engagement—is a direct consequence of the seven-membered ring conformation and is not achievable with the six-membered piperazine scaffold .
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and σ1/σ2 selectivity |
|---|---|
| Target Compound Data | 1,4-Dibenzyl-1,4-diazepane (4a): σ1 Ki = 7.4 nM; σ1/σ2 selectivity = 53-fold [1] |
| Comparator Or Baseline | 1,4-Dibenzylpiperazine (3a): σ1 Ki = 38 nM; σ1/σ2 selectivity not explicitly stated but σ2 affinity is 2-fold higher than 4a [1] |
| Quantified Difference | 5-fold improvement in σ1 affinity (Ki 7.4 vs. 38 nM); 53-fold σ1/σ2 selectivity for the 1,4-diazepane scaffold [1] |
| Conditions | σ1 assay: guinea pig brain homogenates, [3H]-(+)-pentazocine radioligand; σ2 assay: rat liver homogenates [1] |
Why This Matters
For laboratories developing σ1-targeted ligands (antipsychotics, neuroprotective agents, anti-cocaine therapeutics), the 1,4-diazepane scaffold provides a validated, quantifiable affinity and selectivity advantage over piperazine, reducing the risk of σ2-mediated off-target effects in downstream assays.
- [1] Bedürftig, S.; Wünsch, B. 1,4-Diazepanes derived from (S)-serine – Homopiperazines with improved σ1 (sigma) receptor affinity and selectivity. Eur. J. Med. Chem. 2009, 44, 519–525. View Source
